molecular formula C18H21NO3 B14672157 N-[4-(4-phenoxybutoxy)phenyl]acetamide CAS No. 35965-99-2

N-[4-(4-phenoxybutoxy)phenyl]acetamide

Katalognummer: B14672157
CAS-Nummer: 35965-99-2
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: UZVOAZYVEPLQIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-Phenoxybutoxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a phenoxybutoxy chain at the para position.

Eigenschaften

CAS-Nummer

35965-99-2

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

N-[4-(4-phenoxybutoxy)phenyl]acetamide

InChI

InChI=1S/C18H21NO3/c1-15(20)19-16-9-11-18(12-10-16)22-14-6-5-13-21-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3,(H,19,20)

InChI-Schlüssel

UZVOAZYVEPLQIN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenoxybutoxy)phenyl]acetamide typically involves the reaction of 4-phenoxybutanol with 4-bromophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of N-[4-(4-phenoxybutoxy)phenyl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(4-phenoxybutoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[4-(4-phenoxybutoxy)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Pharmacological Activity

Key Analogs :

  • Its crystal structure reveals intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) and π-π stacking, which stabilize the lattice .
  • Paracetamol (N-(4-hydroxyphenyl)acetamide) (): A widely used analgesic, paracetamol’s hydroxyl group facilitates hydrogen bonding but limits lipophilicity. In contrast, the phenoxybutoxy group in the target compound may enhance membrane permeability .
  • N-(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)acetamide (): The sulfonamide group introduces hydrogen-bonding capacity and acidity, differing from the ether linkage in the target compound. Such differences may alter solubility and target selectivity .

Activity Trends :

  • Analogs with electron-withdrawing groups (e.g., nitro in and acetamidochalcone derivatives in ) often exhibit enhanced analgesic activity due to improved receptor interactions .
  • Bulky substituents (e.g., tert-butyl in ) may reduce bioavailability despite increasing lipophilicity, whereas flexible chains (e.g., phenoxybutoxy) could balance permeability and metabolic stability .

Physicochemical Properties

Crystallography and Stability

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide (): Exhibits a planar structure stabilized by hydrogen bonds and π-π interactions, contributing to high melting points and crystalline stability .

Solubility and Lipophilicity

  • N-[4-(4-Phenoxybutoxy)phenyl]acetamide: Predicted LogP ~3.5 (estimated using substituent contributions), suggesting enhanced lipid solubility and oral absorption.
  • Sulfonamide Derivatives () : Higher solubility in polar solvents due to hydrogen-bonding sulfonamide groups but reduced blood-brain barrier penetration .

Analgesic and Anti-inflammatory Activity

  • Acetamidochalcones () : Compound 6 (nitro-substituted) showed 32–34-fold higher potency than aspirin or paracetamol in murine models, highlighting the impact of electron-withdrawing groups .
  • Sulfonamide Derivatives (): Compounds 35–37 demonstrated anti-hypernociceptive activity, suggesting sulfonamide moieties enhance inflammatory pain targeting .

Target Compound Hypothesis: The phenoxybutoxy group may prolong half-life due to reduced metabolic degradation (ether vs. ester linkages), but its electron-donating nature could reduce receptor affinity compared to nitro analogs.

Comparative Data Table

Compound Name Substituent Key Properties Pharmacological Activity References
N-[4-(4-Phenoxybutoxy)phenyl]acetamide Phenoxybutoxy High lipophilicity (LogP ~3.5) Hypothesized prolonged activity N/A
Paracetamol Hydroxyl LogP ~0.5, high solubility Analgesic, antipyretic
N-[4-(4-Nitrophenoxy)phenyl]acetamide Nitrophenoxy Planar structure, hydrogen bonding Potential analgesic
N-(4-Sulfamoylphenyl)acetamide () Sulfonamide Polar, acidic (pKa ~10) Anti-hypernociceptive
Acetamidochalcone 6 () Nitroprop-2-enoyl High electrophilicity 32–34× potency vs. aspirin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.